2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a piperidine ring substituted with two methyl groups and a pyrimidine ring substituted with an amine group
Preparation Methods
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethylpiperidine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from precursors like 2,4-diaminopyrimidine.
Coupling Reaction: The final step involves coupling the piperidine and pyrimidine rings through a nucleophilic substitution reaction, where the amine group on the pyrimidine ring reacts with a suitable leaving group on the piperidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
2-(3,5-Dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: This compound also contains a piperidine ring but differs in its substitution pattern and functional groups.
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has a similar piperidine ring but is attached to a different aromatic system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H20N4/c1-8-4-9(2)7-16(6-8)12-14-10(3)5-11(13)15-12/h5,8-9H,4,6-7H2,1-3H3,(H2,13,14,15) |
InChI Key |
DQJISTIYNJFIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=CC(=N2)N)C)C |
Origin of Product |
United States |
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